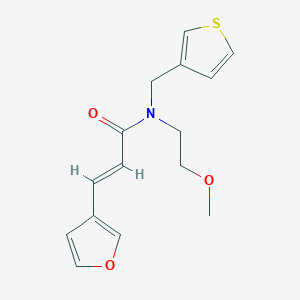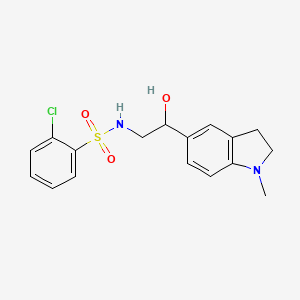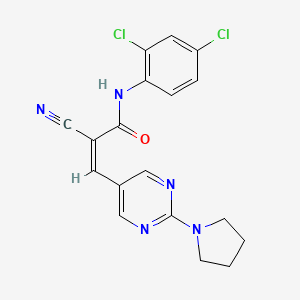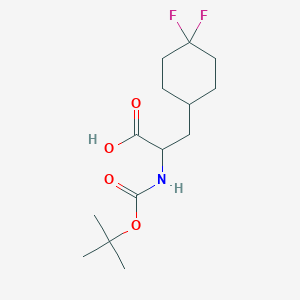
1-(4-fluorophenyl)-3-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-fluorophenyl)-3-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)urea is a useful research compound. Its molecular formula is C23H22FN7O and its molecular weight is 431.475. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-3-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-3-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative Agents Targeting P53 in NSCLC Cell Lines
A series of (imidazo[1,2-a]pyrazin-6-yl)ureas, structurally related to the compound , have been investigated for their antiproliferative properties against non-small cell lung cancer (NSCLC) cell lines. Specifically, these compounds showed cytostatic activity and were studied for their potential in reactivating mutant p53 in NSCLC cell lines, suggesting a promising approach for cancer therapy (Bazin et al., 2016).
FLT3 Inhibition for Psoriasis Treatment
Research into pyrazolo[3,4-d]pyrimidine derivatives, which share a pharmacophoric similarity with the specified compound, identified potent FLT3 inhibitors. One such compound demonstrated significant antipsoriatic effects in animal models without recurrence post-treatment. This highlights the therapeutic potential of targeting FLT3 in psoriasis treatment and possibly other autoimmune diseases (Li et al., 2016).
Rheology and Gelation Tuning by Anion Identity
In a study focusing on urea derivatives and their ability to form hydrogels, it was found that the rheology and morphology of these gels can be finely tuned by the identity of the anion present. This research provides insights into the design of new materials with specific physical properties for potential applications in drug delivery systems and tissue engineering (Lloyd & Steed, 2011).
Cytokinin-like Activity and Rooting Enhancement
Urea derivatives have been identified as positive regulators of cell division and differentiation in plants, with specific compounds showing cytokinin-like activity. This finding opens up possibilities for agricultural and horticultural applications, where these compounds could be used to enhance plant growth and development (Ricci & Bertoletti, 2009).
PDE10A Inhibition for Schizophrenia Treatment
Investigations into pyridazinone-based phosphodiesterase 10A (PDE10A) inhibitors, which are structurally akin to the compound of interest, have led to the discovery of potent inhibitors with high selectivity and favorable pharmacokinetics. One such compound demonstrated effectiveness in suppressing schizophrenia-like symptoms in animal models, underlining the potential of PDE10A inhibitors in treating psychiatric disorders (Kunitomo et al., 2014).
properties
IUPAC Name |
1-(4-fluorophenyl)-3-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O/c1-14-15(2)30-31(16(14)3)22-13-12-21(28-29-22)25-18-8-10-20(11-9-18)27-23(32)26-19-6-4-17(24)5-7-19/h4-13H,1-3H3,(H,25,28)(H2,26,27,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAHKDLAPFRWBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-3-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-ethoxyphenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2407685.png)
![6-Cyclopentyl-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2407686.png)



![Methyl 7-amino-3-oxo-2-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B2407695.png)
![N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2407696.png)

![[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetic acid](/img/structure/B2407699.png)
![methyl 2-(2H,3H,4H-benzo[b]1,4-dioxepin-7-ylcarbonylamino)-4-chlorobenzoate](/img/structure/B2407703.png)

![Ethyl 4-(4-chlorophenyl)-2-[[(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]thiophene-3-carboxylate](/img/structure/B2407705.png)